molecular formula C22H16BrF3N2 B5151559 3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole

Cat. No. B5151559
M. Wt: 445.3 g/mol
InChI Key: GUKUCZTYOKIMQA-UHFFFAOYSA-N
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Description

3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes or signaling pathways that are involved in inflammation or tumor growth. For example, it has been shown to inhibit the activity of COX-2, which is an enzyme that plays a key role in the production of inflammatory prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole exhibits a variety of biochemical and physiological effects. For example, it has been shown to inhibit the production of inflammatory cytokines and chemokines, which could make it a promising candidate for the treatment of inflammatory diseases. Additionally, it has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting that it could have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole is its diverse biological activities, which make it a promising candidate for drug discovery and development. Additionally, its relatively simple synthesis method and high yield make it an attractive target for further research. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which could make it difficult to study in certain experimental settings.

Future Directions

There are several future directions for research on 3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole. One area of interest is its potential as a COX-2 inhibitor, which could make it a promising candidate for the treatment of inflammatory diseases such as arthritis. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects or toxicity. Finally, research is needed to optimize its synthesis method and to improve its solubility in aqueous solutions, which could help to facilitate further studies on its biological activities.

Synthesis Methods

The synthesis of 3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole can be achieved by a variety of methods. One of the most common methods involves the reaction of 4-bromobenzaldehyde with phenylhydrazine in the presence of trifluoroacetic acid and acetic anhydride. The resulting intermediate is then treated with 2-(trifluoromethyl)benzaldehyde to form the final product.

Scientific Research Applications

3-(4-bromophenyl)-1-phenyl-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrazole has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. Additionally, this compound has been investigated for its potential as a selective COX-2 inhibitor, which could make it a promising candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

5-(4-bromophenyl)-2-phenyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16BrF3N2/c23-16-12-10-15(11-13-16)20-14-21(28(27-20)17-6-2-1-3-7-17)18-8-4-5-9-19(18)22(24,25)26/h1-13,21H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKUCZTYOKIMQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=C(C=C2)Br)C3=CC=CC=C3)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Bromophenyl)-2-phenyl-3-[2-(trifluoromethyl)phenyl]-3,4-dihydropyrazole

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